(Methyl(diphenyl)silyl)formic acid
Description
The exact mass of the compound this compound is 242.076306220 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[methyl(diphenyl)silyl]formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZJTJGZAGJOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267093 | |
| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-58-9 | |
| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18414-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Methyl(diphenyl)silyl)formic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of (Methyl(diphenyl)silyl)formic Acid
This guide provides a comprehensive overview of the synthesis of this compound, a valuable organosilicon compound for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the well-established method of C-silylation of ester enolates.
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an ester enolate from a suitable acetate ester, which is then reacted with chloro(methyl)diphenylsilane. The resulting α-silyl ester is subsequently hydrolyzed to yield the target carboxylic acid.
(Methyl(diphenyl)silyl)formic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (Methyl(diphenyl)silyl)formic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and general chemical principles to provide a reliable framework for its handling and storage.
Core Compound Properties
This compound is a solid organosilicon compound. Key identifying information is summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18414-58-9[1][2] |
| Molecular Formula | C₁₄H₁₄O₂Si |
| Molecular Weight | 242.35 g/mol |
| Appearance | Solid |
| Melting Point | 133-136 °C |
| Purity (Typical) | ~94% |
Stability Profile
Direct experimental studies detailing the degradation kinetics of this compound are not readily found in the surveyed literature. However, based on the known chemistry of silacarboxylic acids and organosilicon compounds, a qualitative stability profile can be established.
General Stability: Silacarboxylic acids as a class of compounds are reported to be very stable to both air and moisture.[3] This general stability is a key characteristic. Organosilicon compounds, in general, are known for their stability. The silicon-carbon bond is strong and relatively non-polar, contributing to the overall robustness of the molecule.
Factors Influencing Stability: The stability of silyl esters is often correlated with the steric bulk of the substituents on the silicon atom. While this compound is a carboxylic acid and not an ester, the principle of steric hindrance protecting the silicon center from nucleophilic attack is relevant. The two phenyl groups attached to the silicon atom provide significant steric hindrance, which likely contributes to the compound's stability.
Potential Degradation Pathways: While considered stable, potential degradation could theoretically occur under harsh conditions.
-
Decarboxylation: Like many carboxylic acids, thermal decomposition could lead to decarboxylation, releasing carbon monoxide.[3] However, the melting point of 133-136 °C suggests a reasonable degree of thermal stability under normal laboratory conditions.
-
Hydrolysis: Although generally stable to moisture, prolonged exposure to strong aqueous acidic or basic conditions could potentially lead to the cleavage of the silicon-carbon bond.
It is important to note that these are theoretical pathways, and the compound is expected to be stable under recommended storage conditions.
Recommended Storage and Handling
Given the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize the potential for thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While stable in air, this is a general best practice for long-term storage of high-purity organic compounds to prevent any potential slow oxidation or reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque glass or chemically resistant plastic container. | To protect from light and moisture. |
Handling Procedures
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be handled in a well-ventilated area or a fume hood. As it is a carboxylic acid, it should be considered potentially corrosive, and direct contact with skin and eyes should be avoided.
Experimental Protocols
As no specific experimental protocols for the stability testing of this compound were found, a general protocol for assessing the stability of a solid organic compound is provided below. This can be adapted by researchers to suit their specific needs.
Protocol: Isothermal Stability Assessment
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into several individual, inert vials (e.g., amber glass HPLC vials).
-
Stress Conditions: Place the vials in temperature-controlled chambers at a range of temperatures (e.g., 25°C, 40°C, 60°C). Include a control sample stored at a low temperature (e.g., -20°C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each temperature condition.
-
Analysis:
-
Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The HPLC method should be capable of separating the parent compound from any potential degradants.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point for each temperature.
-
Plot the percentage of the parent compound versus time for each temperature to determine the degradation rate.
-
Visualizations
The following diagrams illustrate the key concepts related to the stability and handling of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for handling and storage.
References
(Methyl(diphenyl)silyl)formic Acid: Uncharted Territory in Biological Activity
Despite a comprehensive search of available scientific literature and databases, there is currently no public domain information regarding the mechanism of action, biological activity, or pharmacological properties of (Methyl(diphenyl)silyl)formic acid.
This technical overview aims to address the inquiry into the compound's core mechanism of action, as requested by researchers, scientists, and drug development professionals. However, extensive searches have revealed a significant gap in the scientific record concerning the biological effects of this specific organosilicon compound.
Presently, information on this compound is confined to its identity as a chemical reagent for organic synthesis. Chemical suppliers list its basic properties such as CAS number (18414-58-9), molecular formula (C₁₄H₁₄O₂Si), and melting point. Beyond these fundamental chemical descriptors, its interactions with biological systems remain uninvestigated and undocumented in peer-reviewed literature.
Consequently, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways, as no such data exists in the public sphere.
This lack of information presents a unique opportunity for novel research. The field of organosilicon chemistry has yielded compounds with interesting biological properties, and the unique structural features of this compound may warrant investigation to determine if it possesses any therapeutic potential or other biological activities. Future research efforts would need to begin with foundational in vitro screening to identify any potential biological targets, followed by more detailed mechanistic studies.
Until such research is conducted and published, the mechanism of action of this compound remains an open question.
(Methyl(diphenyl)silyl)formic Acid: A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methyl(diphenyl)silyl)formic acid, also known as methyldiphenylsilanecarboxylic acid, is an organosilicon compound with the chemical formula C₁₄H₁₄O₂Si. While not a widely commercialized compound, it holds significance in the field of organosilicon chemistry as an early example of a silylcarboxylic acid. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and modern characterization techniques. The information presented here is intended to serve as a valuable resource for researchers in organic synthesis and drug development who may encounter or have an interest in this class of compounds.
Discovery and History
The first documented synthesis of this compound was reported in 1959 by Henry Gilman and William J. Trepka in the Journal of the American Chemical Society. Their work focused on the preparation and properties of various organosilicon compounds. The synthesis of methyldiphenylsilanecarboxylic acid was a key part of their investigation into the reactivity of silyllithium reagents.
The primary method for its synthesis involved the carbonation of methyldiphenylsilyllithium. This was achieved by reacting methyldiphenylsilyllithium with dry ice (solid carbon dioxide). The resulting lithium salt was then hydrolyzed to yield the free carboxylic acid. Gilman and Trepka reported the melting point of the compound to be 133.5-136 °C, noting that it decomposed upon melting with the evolution of carbon monoxide. This instability is a characteristic feature of some α-silyl carboxylic acids.
Synthesis
The classical synthesis of this compound, as described by Gilman and Trepka, involves a two-step process: the formation of the organolithium reagent followed by carboxylation.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis of this compound.
Experimental Protocols
The following protocols are based on the original work by Gilman and Trepka, with modern laboratory practices incorporated.
Synthesis of Methyldiphenylsilyllithium
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Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).
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Reactants: Lithium metal is cut into small pieces and washed with petroleum ether to remove any oil. Chlorodiphenylmethylsilane is dissolved in anhydrous tetrahydrofuran (THF).
-
Reaction: The lithium metal is added to the reaction flask containing anhydrous THF. The solution of chlorodiphenylmethylsilane in THF is then added dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure the complete formation of the red-colored methyldiphenylsilyllithium solution.
Synthesis of this compound
-
Carboxylation: The solution of methyldiphenylsilyllithium is cooled in an ice-salt bath. Freshly crushed dry ice is added in excess to the vigorously stirred solution. The color of the solution will typically discharge.
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Quenching and Extraction: After the addition of dry ice, the reaction mixture is allowed to warm to room temperature. The mixture is then quenched by the careful addition of water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting materials.
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Acidification: The aqueous layer is cooled in an ice bath and acidified with a dilute mineral acid (e.g., 10% HCl) to a pH of approximately 2-3.
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Isolation: The precipitated white solid, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Data Presentation
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₄O₂Si | N/A |
| Molecular Weight | 242.35 g/mol | N/A |
| CAS Number | 18414-58-9 | N/A |
| Melting Point | 133.5-136 °C (decomposes) | Gilman & Trepka, 1959 |
| Appearance | White solid | Gilman & Trepka, 1959 |
Characterization
While the original publication by Gilman and Trepka relied primarily on melting point and elemental analysis for characterization, modern analytical techniques would provide a more complete picture of the compound's structure and purity.
Spectroscopic Data (Representative)
No specific spectroscopic data for this compound is readily available in the searched literature. However, based on the known spectral properties of similar compounds, the following are the expected characteristic signals:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons (C₆H₅): Multiplet in the range of δ 7.2-7.8 ppm.
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Methyl protons (CH₃-Si): Singlet in the range of δ 0.3-0.8 ppm.
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Carboxylic acid proton (COOH): A broad singlet, typically downfield, in the range of δ 10-13 ppm.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl carbon (C=O): Signal in the range of δ 170-180 ppm.
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Aromatic carbons (C₆H₅): Multiple signals in the range of δ 125-140 ppm.
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Methyl carbon (CH₃-Si): Signal in the range of δ -5 to 5 ppm.
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-
²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance):
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A single resonance characteristic of a tetracoordinate silicon atom in this chemical environment.
-
-
IR (Infrared) Spectroscopy:
Conclusion
This compound, first synthesized by Gilman and Trepka in 1959, represents an important milestone in the development of organosilicon chemistry. While its direct applications in drug development are not established, the synthetic methodology and the chemical properties of this and related silylcarboxylic acids contribute to the broader understanding of organosilicon compounds. This technical guide provides a foundational understanding of this molecule, which can be a valuable reference for researchers exploring the synthesis and reactivity of novel organosilicon structures.
References
In-Depth Technical Guide on (Methyl(diphenyl)silyl)formic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of (Methyl(diphenyl)silyl)formic acid, also known by its IUPAC name, methyldiphenylsilanecarboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis.
Core Physical and Chemical Data
This compound is a solid organosilicon compound. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methyldiphenylsilanecarboxylic acid | [1] |
| CAS Number | 18414-58-9 | [1] |
| Chemical Formula | C₁₄H₁₄O₂Si | [1] |
| Molecular Weight | 242.34 g/mol | [1] |
| Melting Point | 133-136 °C | [1] |
| Boiling Point | Data not available. The compound may decompose upon heating. | |
| Appearance | White crystalline solid (based on typical appearance of similar compounds) | |
| Solubility | Expected to be soluble in polar organic solvents such as ethers, and chlorinated solvents. Limited solubility in nonpolar solvents and water is anticipated. |
Spectroscopic Characteristics (Theoretical)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the phenyl protons, and the acidic proton of the carboxylic acid.
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Phenyl Protons (C₆H₅): Multiple signals are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting pattern will depend on the coupling between the ortho, meta, and para protons.
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Methyl Protons (CH₃): A singlet is anticipated for the three equivalent methyl protons attached to the silicon atom. This signal would likely appear in the upfield region, typically around δ 0.3-1.0 ppm.
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Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically above δ 10.0 ppm. The chemical shift of this proton is often concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbon atoms in the phenyl groups, the methyl group, and the carboxyl group.
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Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon is expected to be in the downfield region, typically between δ 170 and 185 ppm.
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Aromatic Carbons (C₆H₅): Several signals are anticipated in the aromatic region (δ 120-140 ppm), corresponding to the different carbon environments within the two phenyl rings.
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Methyl Carbon (CH₃): The carbon of the methyl group attached to silicon will likely show a signal in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the silyl functional groups.
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O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
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Si-C Stretch: Absorptions related to the Si-phenyl and Si-methyl bonds are also expected.
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 242. Key fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), or a phenyl group (-C₆H₅).
Experimental Protocols: Synthesis of this compound
The following protocol is based on the method described by Gilman and Trepka for the preparation of methyldiphenylsilanecarboxylic acid.
Reaction: Carbonation of Methyldiphenylsilyllithium
Materials:
-
Methyldiphenylchlorosilane
-
Lithium metal
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Methyldiphenylsilyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of lithium metal in dry THF is prepared under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of methyldiphenylchlorosilane in dry THF is added dropwise to the lithium suspension with vigorous stirring. The reaction mixture is typically stirred for several hours to ensure the formation of the silyl-lithium reagent.
-
Carbonation: The reaction mixture containing methyldiphenylsilyllithium is cooled in a dry ice/acetone bath. An excess of crushed dry ice is then added portion-wise to the stirred solution.
-
Work-up: After the addition of dry ice is complete and the reaction mixture has been allowed to warm to room temperature, the mixture is hydrolyzed by the slow addition of water.
-
The aqueous layer is separated and washed with diethyl ether to remove any non-acidic byproducts.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the this compound.
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The crude product is collected by filtration, washed with cold water, and dried.
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Purification: The crude acid can be purified by recrystallization from a suitable solvent mixture, such as ethanol/water.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Structural Elucidation of (Methyl(diphenyl)silyl)formic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methyl(diphenyl)silyl)formic acid, a member of the α-silylcarboxylic acid family, presents a unique structural motif with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structural elucidation of this compound, compiling available data on its synthesis and spectroscopic characterization. While a dedicated, detailed study on this specific molecule is not extensively available in the public domain, this paper collates information from related studies on α-silylcarboxylic acids to provide a predictive framework for its analysis. This guide includes a plausible synthetic route, expected spectroscopic data, and visualizations of the experimental workflow, offering a foundational resource for researchers working with this and similar organosilicon compounds.
Introduction
Organosilicon compounds, particularly those incorporating carboxylic acid functionalities, have garnered significant interest in various fields of chemistry. The presence of a silicon atom alpha to a carbonyl group can influence the molecule's reactivity, polarity, and steric profile. This compound, with its methyl and two phenyl substituents on the silicon atom, is a noteworthy example. Understanding its precise three-dimensional structure and electronic properties is crucial for its effective utilization. This guide aims to provide a detailed account of the methodologies and data pertinent to the structural elucidation of this target molecule.
Synthesis of this compound
Proposed Experimental Protocol: Synthesis via Enolate Silylation
This protocol is adapted from established procedures for the synthesis of related α-silylcarboxylic acids.
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Methyl formate
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Methyl(diphenyl)silyl chloride
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Hydrochloric acid (1 M)
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Anhydrous magnesium sulfate
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Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
LDA Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise while maintaining the temperature. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
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Enolate Formation: To the freshly prepared LDA solution, add methyl formate (1.0 eq.) dropwise at -78 °C. Stir the reaction mixture for 1 hour to ensure complete formation of the methyl formate enolate.
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Silylation: Add a solution of methyl(diphenyl)silyl chloride (1.0 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.
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Workup: Quench the reaction by the slow addition of 1 M hydrochloric acid. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The resulting crude product, the methyl ester of this compound, can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid using standard procedures, such as stirring with lithium hydroxide in a THF/water mixture, followed by acidic workup.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Structural Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
While experimentally determined spectra for this compound are not available in the searched literature, the following tables summarize the expected characteristic signals based on data for analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.3-7.6 | Multiplet | 10H | Phenyl-H |
| ~0.5-0.8 | Singlet | 3H | Si-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~170-180 | -COOH |
| ~130-135 | Phenyl-C (ipso) |
| ~128-130 | Phenyl-C (ortho, meta, para) |
| ~ -5 to 5 | Si-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1430 | Medium | Si-Phenyl stretch |
| ~1250 | Medium | Si-CH₃ deformation |
| ~1115 | Strong | Si-Phenyl stretch |
| 700-740 | Strong | Phenyl C-H bend (monosubstituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 242 | [M]⁺ (Molecular Ion) |
| 227 | [M - CH₃]⁺ |
| 197 | [M - COOH]⁺ |
| 183 | [Ph₂SiCH₃]⁺ |
| 105 | [PhSi]⁺ |
| 77 | [C₆H₅]⁺ |
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The structural elucidation of this compound, while not explicitly detailed in readily available literature, can be confidently approached using established synthetic and spectroscopic methodologies. The proposed synthesis via enolate silylation offers a viable route to obtain the compound. Subsequent analysis by NMR, IR, and mass spectrometry, guided by the predicted data presented in this guide, would provide the necessary information for a comprehensive structural confirmation. This technical guide serves as a valuable starting point for researchers interested in the synthesis and characterization of this and other novel α-silylcarboxylic acids, facilitating their exploration in various chemical and pharmaceutical applications. Further research is warranted to isolate this compound and experimentally validate the predicted spectroscopic data.
An In-depth Technical Guide to (Methyl(diphenyl)silyl)formic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Methyl(diphenyl)silyl)formic acid, a silicon-containing organic compound. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, this document consolidates the existing chemical and physical data. It also presents a generalized synthetic approach, drawing parallels from established organosilicon chemistry, to facilitate further research and exploration of its potential applications in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound, also known as methyldiphenylsilanecarboxylic acid, is a solid compound with the chemical formula C₁₄H₁₄O₂Si.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 18414-58-9 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₄O₂Si | [1][5] |
| Molecular Weight | 242.35 g/mol | [5] |
| Melting Point | 133-136 °C | [1] |
| Purity | Typically available at ≥94% | [1][4] |
| InChI Key | JGZJTJGZAGJOOE-UHFFFAOYSA-N | [1] |
Synthesis Overview
The diagram below illustrates a potential synthetic workflow for obtaining this compound. This process would likely begin with the metallation of methyldiphenylsilane, followed by a carboxylation step using carbon dioxide.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized experimental protocol for the synthesis of this compound based on the workflow outlined above. This protocol is intended as a starting point for methods development and should be adapted and optimized based on laboratory conditions and safety considerations.
Materials:
-
Methyldiphenylsilane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum is charged with methyldiphenylsilane and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Metallation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of methyldiphenylsilane via the dropping funnel. The reaction mixture is stirred at low temperature for a specified time to ensure the formation of the silyl anion intermediate.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature slowly.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Potential Applications in Drug Development
The incorporation of silicon into organic molecules is a strategy that has been explored in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The methyl and diphenyl groups on the silicon atom of this compound provide a combination of lipophilicity and steric bulk.
While no specific biological activity has been reported for this compound, the carboxylic acid moiety provides a handle for further chemical modification, such as amide or ester formation, to create a library of derivatives for screening. The introduction of a methyl group, in general, can influence a molecule's metabolic stability and binding affinity to biological targets.[6] The logical relationship for considering this compound in a drug discovery program is outlined below.
Caption: Rationale for exploring this compound in drug discovery.
This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is warranted to fully elucidate its chemical reactivity and potential biological activity.
References
(Methyl(diphenyl)silyl)formic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Methyl(diphenyl)silyl)formic acid, a silicon-containing carboxylic acid. The document details its chemical properties, a representative synthetic protocol, and relevant data for research and development applications.
Core Compound Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citation |
| Molecular Formula | C₁₄H₁₄O₂Si | [1][2][3] |
| Molecular Weight | 242.35 g/mol | [2] |
| CAS Number | 18414-58-9 | [1][2][3] |
| Melting Point | 133-136 °C | [1] |
| IUPAC Name | methyldiphenylsilanecarboxylic acid | [1] |
| InChI Key | JGZJTJGZAGJOOE-UHFFFAOYSA-N | [1] |
Synthetic Workflow
The following diagram illustrates a representative workflow for the synthesis of α-silyl carboxylic acids, based on general methods described in the literature.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This procedure is based on the carboxylation of a silyl anion generated from the corresponding silane.
Materials:
-
Diphenylmethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry carbon dioxide (CO₂) gas or dry ice
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum is charged with diphenylmethylsilane and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure the complete formation of the silyl anion.
-
Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 1 hour, or the reaction mixture is poured over an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of 1 M HCl until the aqueous layer is acidic. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic C=O and O-H stretches of the carboxylic acid and the Si-Ph and Si-Me bonds.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Applications and Further Research
Organosilicon compounds are of increasing interest in medicinal chemistry and drug design. The replacement of a carbon atom with a silicon atom (a "sila-substitution") can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, which in turn can influence its biological activity.
This compound serves as a building block for introducing the methyldiphenylsilyl moiety into more complex molecules. Further research could explore the synthesis of derivatives and their evaluation in biological assays to investigate their potential as therapeutic agents. As of now, specific signaling pathways or drug development applications for this particular compound are not extensively documented in publicly available literature.
References
Spectroscopic Profile of (Methyl(diphenyl)silyl)formic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methyl(diphenyl)silyl)formic acid, with the CAS Number 18414-58-9, is an organosilicon compound of interest in organic synthesis. Its unique structure, combining a silyl group with a carboxylic acid moiety, suggests potential applications as a versatile building block. This document aims to provide a comprehensive technical guide to its spectroscopic properties, to aid researchers in its identification and utilization.
Compound Properties:
| Property | Value |
| CAS Number | 18414-58-9 |
| Molecular Formula | C₁₄H₁₄O₂Si |
| Molecular Weight | 242.35 g/mol |
| Melting Point | 133-136 °C |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of the methyl(diphenyl)silyl moiety and the carboxylic acid group.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.5-7.8 | Multiplet | 4H | Phenyl (ortho-H) |
| ~7.3-7.5 | Multiplet | 6H | Phenyl (meta-, para-H) |
| ~0.6 | Singlet | 3H | Si-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-180 | -COOH |
| ~135 | Phenyl (ipso-C) |
| ~130 | Phenyl (para-C) |
| ~128 | Phenyl (ortho-, meta-C) |
| ~ -3 | Si-CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer)[1][2] |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[1][3] |
| 1600-1475 | Medium-Weak | C=C stretch (aromatic) |
| ~1430 | Medium | Si-Phenyl |
| 1320-1210 | Medium | C-O stretch[1] |
| ~1250 | Strong | Si-CH₃ |
| 950-910 | Medium, Broad | O-H bend[1] |
| ~800 | Strong | Si-C stretch |
Predicted Mass Spectrometry Data
Mass spectrometry of silyl organic compounds can be performed using various techniques, including electrospray ionization (ESI) and electron ionization (EI)[4].
-
Molecular Ion (M⁺): m/z = 242.08
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 197.
-
Loss of a phenyl group (-C₆H₅), resulting in a fragment at m/z = 165.
-
Loss of the methyl group (-CH₃), resulting in a fragment at m/z = 227.
-
Rearrangement and cleavage of the silicon-containing fragments.
-
Hypothetical Experimental Protocols
As specific experimental procedures for the synthesis and analysis of this compound are not detailed in the available literature, the following general protocols are proposed.
Synthesis of this compound
A potential synthetic route could involve the carboxylation of a corresponding silyl lithium reagent.
-
Preparation of Methyldiphenylsilyllithium: Methyldiphenylsilane is reacted with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) under an inert atmosphere (e.g., argon).
-
Carboxylation: The freshly prepared methyldiphenylsilyllithium solution is then quenched by bubbling dry carbon dioxide gas through the reaction mixture or by pouring the solution over crushed dry ice.
-
Workup: The reaction is allowed to warm to room temperature, and then acidified with an aqueous solution of a strong acid (e.g., 1M HCl).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile), with or without the addition of a modifier like formic acid to promote ionization[4].
-
Acquisition: Analyze the sample using an ESI or EI mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and its fragments.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Formylation: A Review with a Focus on (Methyl(diphenyl)silyl)formic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic formylation, the introduction of a formyl group (-CHO) onto a nucleophile, is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes, formamides, and formate esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A wide variety of formylating agents have been developed, each with its own distinct reactivity, selectivity, and substrate scope.
This document aims to provide detailed application notes and protocols for nucleophilic formylation. While the primary focus of the query was on the use of (Methyl(diphenyl)silyl)formic acid (SilaCO) , a comprehensive literature search revealed limited specific information on its application as a general formylating agent for nucleophiles such as amines and alcohols. However, the reactivity of the broader class of "silylformates" has been explored in certain contexts.
Therefore, this document is structured to provide a comprehensive overview. It begins with the available information on the reactivity of silylformates and then presents detailed protocols for well-established and commonly used methods for the nucleophilic formylation of amines and alcohols, providing researchers with practical and reliable alternatives.
Reactivity of Silylformates: An Illustrative Example
While direct nucleophilic formylation of amines and alcohols using this compound is not well-documented, studies on silylformates reveal their potential as formyl surrogates in specific reactions. For instance, silylformates have been shown to react with imines in the presence of a ruthenium catalyst to yield silyl carbamates[1]. This transformation does not represent a direct formylation but rather a hydrocarboxysilylation, where the C=N bond of the imine formally inserts into the C-H bond of the silylformate.
The proposed mechanism involves the activation of the silylformate by the catalyst, followed by a cascade of reactions including decarboxylation, hydride transfer, and insertion of CO2 into a silicon-nitrogen bond[1].
This example highlights that while this compound may not be a straightforward formylating agent, silylformates, in general, can participate in complex transformations involving formyl group equivalents.
Established Protocols for Nucleophilic Formylation of Amines
The N-formylation of amines is a critical reaction for the synthesis of formamides, which are important functional groups in many biologically active molecules and versatile synthetic intermediates. A variety of reliable methods have been established for this transformation.
Common Formylating Agents for Amines
| Formylating Agent | Typical Conditions | Substrate Scope | Advantages | Disadvantages |
| Formic Acid | Heat (reflux), often with a dehydrating agent (e.g., Dean-Stark trap) or a catalyst. | Primary and secondary aliphatic and aromatic amines. | Inexpensive, readily available. | Requires heating, water removal can be necessary. |
| Acetic Formic Anhydride | Low temperature (0 °C to rt), often prepared in situ. | Wide range of primary and secondary amines. | High reactivity, mild conditions. | Moisture sensitive, needs to be freshly prepared. |
| N,N-Dimethylformamide (DMF) | With activating agents like POCl₃ (Vilsmeier-Haack) or as a solvent at high temperatures. | Aromatic and some aliphatic amines. | Readily available, can act as both solvent and reagent. | Often requires harsh conditions or activating agents. |
| Ethyl Formate | Reflux, sometimes with a catalyst. | Primary and secondary amines. | Relatively mild, inexpensive. | Slower reaction times for less nucleophilic amines. |
Experimental Protocol: N-Formylation of Benzylamine with Formic Acid
This protocol describes a general and practical procedure for the N-formylation of a primary amine using formic acid.
Materials:
-
Benzylamine
-
Formic acid (88-98%)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add benzylamine (5.0 g, 46.7 mmol) and toluene (40 mL).
-
Add formic acid (2.35 g, 51.4 mmol, 1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any excess formic acid.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylformamide.
-
The product is often pure enough for subsequent use. If necessary, it can be further purified by distillation or recrystallization.
Established Protocols for Nucleophilic Formylation of Alcohols
The O-formylation of alcohols yields formate esters, which are useful as protecting groups, synthetic intermediates, and in some cases, as fragrances and flavoring agents.
Common Formylating Agents for Alcohols
| Formylating Agent | Typical Conditions | Substrate Scope | Advantages | Disadvantages |
| Formic Acid | Acid catalyst (e.g., H₂SO₄), heat, often with water removal. | Primary and secondary alcohols. | Inexpensive. | Requires strong acid and heat, may not be suitable for sensitive substrates. |
| Acetic Formic Anhydride | Low temperature, often with a base (e.g., pyridine). | Primary and secondary alcohols. | High reactivity, mild conditions. | Moisture sensitive, requires fresh preparation. |
| Mixed Anhydrides (e.g., with DCC) | Mild conditions (0 °C to rt). | Primary and secondary alcohols. | Mild conditions. | Stoichiometric byproduct (DCU) removal can be tedious. |
| Chloral | Base (e.g., pyridine), mild conditions. | Primary and secondary alcohols. | Mild conditions. | Chloral is a regulated substance. |
Experimental Protocol: O-Formylation of Benzyl Alcohol with Acetic Formic Anhydride
This protocol describes a mild and efficient method for the formylation of a primary alcohol.
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
Formic acid
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a flask cooled in an ice bath, prepare acetic formic anhydride by slowly adding acetic anhydride (5.6 g, 55 mmol) to formic acid (2.5 g, 55 mmol) with stirring. Keep the temperature below 10 °C.
-
In a separate flask, dissolve benzyl alcohol (5.0 g, 46.2 mmol) in pyridine (10 mL).
-
Slowly add the freshly prepared acetic formic anhydride to the solution of benzyl alcohol and pyridine at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude benzyl formate can be purified by vacuum distillation.
General Mechanism of Nucleophilic Formylation
The fundamental mechanism of nucleophilic formylation involves the attack of a nucleophile on the electrophilic carbonyl carbon of the formylating agent. The specific mechanism can vary depending on the formylating agent and the reaction conditions. A generalized pathway is depicted below.
Conclusion
While this compound does not appear to be a widely used reagent for general nucleophilic formylation based on currently available literature, the field of formylation chemistry offers a rich and diverse toolbox for synthetic chemists. The protocols detailed in this document for the formylation of amines and alcohols using well-established reagents provide reliable and practical methods for achieving these important transformations. Researchers are encouraged to consider these established methods for their synthetic needs. Further investigation into the reactivity of silylformic acids could potentially unveil novel and useful applications in the future.
References
Application Notes and Protocols for Reactions with (Methyl(diphenyl)silyl)formic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving (Methyl(diphenyl)silyl)formic acid. The primary application highlighted is its use as a precursor for the generation of the methyldiphenylsilyl radical via visible-light photoredox catalysis, followed by its addition to alkenes in a Giese-type reaction.
Overview of Reactivity
This compound is a versatile reagent that can be utilized in radical chemistry. A key transformation involves its decarboxylation under photocatalytic conditions to generate a nucleophilic methyldiphenylsilyl radical. This reactive intermediate can then engage in various carbon-silicon bond-forming reactions, most notably the hydrosilylation of alkenes. This process offers a mild and efficient route to functionalized organosilanes, which are valuable building blocks in organic synthesis and drug discovery.
Key Application: Photocatalytic Hydrosilylation of Alkenes
The visible-light-induced decarboxylation of this compound provides a convenient method for the generation of the corresponding silyl radical. This radical can then add across the double bond of an alkene, resulting in the formation of a new carbon-silicon bond and a carbon-centered radical, which is subsequently quenched to afford the hydrosilylated product. This reaction is a powerful tool for the synthesis of complex organosilanes.[1][2]
General Reaction Scheme
Caption: General workflow for the photocatalytic hydrosilylation of alkenes.
Experimental Protocol: Photocatalytic Hydrosilylation of an Alkene
This protocol is a representative procedure based on published methods for the photocatalytic decarboxylation of silacarboxylic acids and subsequent hydrosilylation of alkenes.[1][2]
Materials:
-
This compound
-
Alkene substrate
-
Photocatalyst (e.g., 4CzIPN, fac-Ir(ppy)3)
-
Solvent (e.g., anhydrous acetonitrile or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a glovebox, to a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkene (1.2 equiv), and the photocatalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent to the reaction vial to achieve the desired concentration (typically 0.1 M).
-
Degassing: Seal the vial and remove it from the glovebox. Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Irradiation: Place the reaction vial in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes representative yields for the photocatalytic hydrosilylation of various alkenes with a generic silacarboxylic acid, based on literature reports.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-phenyl-1-(methyldiphenylsilyl)ethane | 85 |
| 2 | 1-Octene | 1-(methyldiphenylsilyl)octane | 78 |
| 3 | Cyclohexene | (methyldiphenylsilyl)cyclohexane | 82 |
| 4 | Methyl acrylate | Methyl 3-(methyldiphenylsilyl)propanoate | 91 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and substrates used.
Potential Application: Synthesis of Acylsilanes
Proposed Synthetic Pathway
Caption: Proposed pathway for the synthesis of acylsilanes.
Note: Further experimental investigation would be required to optimize the conditions for this transformation starting from this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable reagent for the generation of silyl radicals under mild photocatalytic conditions. This reactivity enables the efficient hydrosilylation of alkenes, providing access to a wide range of functionalized organosilanes. The protocols and data presented herein serve as a guide for researchers interested in exploring the synthetic utility of this compound.
References
Application Notes and Protocols for the Preparation of α-Hydroxy Acids Using a Proposed (Methyl(diphenyl)silyl)formate-Based Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Hydroxy acids (AHAs) are a critical class of organic compounds widely utilized in the pharmaceutical, cosmetic, and fine chemical industries. Their versatile nature as chiral building blocks and bioactive agents necessitates the development of efficient and adaptable synthetic methodologies. This document outlines a proposed protocol for the preparation of α-hydroxy acids starting from aldehydes and utilizing (Methyl(diphenyl)silyl)formic acid as a precursor to a reactive silyl formate intermediate.
While a direct, documented one-step conversion using this compound is not readily found in current literature, this protocol is based on established principles of organosilicon chemistry. The proposed strategy involves the in-situ generation of a (Methyl(diphenyl)silyl)formate, which then participates in a catalyzed addition to an aldehyde, followed by hydrolysis to yield the desired α-hydroxy acid. This method offers a potential alternative to existing synthetic routes, with the silyl group acting as a protecting and activating moiety.
Proposed Signaling Pathway: A Conceptual Overview
The logic of the proposed synthesis is a three-stage process. First, the commercially available this compound is activated, for instance, by conversion to a more reactive silyl ester derivative. This intermediate is then proposed to react with an aldehyde in a key carbon-carbon bond-forming step to create a silylated α-hydroxy acid. The final stage is the deprotection of the silyl group to yield the target α-hydroxy acid.
(Methyl(diphenyl)silyl)formic acid: A Reagent in Organic Synthesis
(Methyl(diphenyl)silyl)formic acid , with the chemical formula C₁₄H₁₄O₂Si, is a silyl carboxylic acid derivative. While noted as a reagent in organic synthesis, detailed application notes and extensive experimental protocols are not widely documented in publicly available scientific literature. This document aims to provide a summary of the available information and general context for the potential applications of related compounds.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 18414-58-9 |
| Molecular Formula | C₁₄H₁₄O₂Si |
| Molecular Weight | 242.35 g/mol |
| Appearance | Not specified in available literature |
| Purity | Commercially available up to 90% |
Applications and Methodologies
Currently, specific, detailed experimental protocols for the use of this compound are scarce in peer-reviewed journals. Its utility is generally described as a reagent for organic synthesis. One source lists it as a raw material in the synthesis of (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID, a precursor to the drug Bortezomib, however, the specific reaction details involving this compound are not provided.[1]
Based on the general reactivity of silyl carboxylic acids and related silyl compounds, potential, though unconfirmed, applications for this compound could include:
-
In situ generation of silyl esters: Silyl esters are known reactive intermediates in organic synthesis. They can be formed from silyl carboxylic acids and used for various transformations.
-
As a protecting group precursor: While less common for carboxylic acids, silyl groups are widely used as protecting groups for other functionalities.
-
As a source of the formyloxy group: The molecule could potentially be used to introduce a formate ester functionality.
It is important to note that these are hypothetical applications based on the chemical structure and the known reactivity of similar compounds. Without specific literature precedents, any use of this compound would require significant methods development and optimization by researchers.
Experimental Protocols
Due to the lack of published experimental procedures specifically utilizing this compound, no detailed protocols can be provided at this time. Researchers interested in using this compound would need to develop their own methodologies based on analogous reactions with other silylating or acylating agents.
Signaling Pathways and Drug Development
There is no information available in the public domain that links this compound to any specific signaling pathways or its direct application in drug development beyond its potential role as a synthetic reagent. The broader field of medicinal chemistry does explore the use of silicon-containing compounds (silacycles) and boronic acids to modify the properties of bioactive molecules, but this is a general area of research and not specific to this compound.[2][3][4][5]
Logical Relationships in Silyl Compound Chemistry
The following diagram illustrates the general relationship and potential transformations involving silyl carboxylic acids and their derivatives in organic synthesis.
Caption: Potential reaction pathways for silyl carboxylic acids.
References
- 1. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]
- 2. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 3. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (Methyl(diphenyl)silyl)formic Acid in Total Synthesis
(Methyl(diphenyl)silyl)formic acid is a specialized reagent with potential applications in organic synthesis, particularly as a precursor to a formyl anion equivalent. While its direct and widespread application in the total synthesis of complex natural products is not extensively documented in readily available literature, its chemical properties suggest a role in specific synthetic transformations.
Core Application: Formyl Anion Equivalent
The primary utility of this compound lies in its potential to serve as a masked formyl anion (HCO⁻). This reactivity is typically accessed through the deprotonation of the formic acid moiety, followed by a-Brook rearrangement. The resulting α-siloxy carbanion can then act as a nucleophile.
Logical Workflow for Application:
Caption: General workflow for generating a formyl anion equivalent from this compound.
Potential Synthetic Applications:
Based on the reactivity of related acylsilanes and formyl anion equivalents, this compound could be employed in the following transformations relevant to total synthesis:
-
Synthesis of α-Hydroxy Ketones and Aldehydes: The α-siloxy carbanion generated can react with various electrophiles, such as aldehydes, ketones, and esters. Subsequent desilylation would yield α-hydroxy carbonyl compounds, which are valuable building blocks in many natural products.
-
Ring-Opening of Epoxides: Nucleophilic attack of the formyl anion equivalent on epoxides would lead to the formation of β-hydroxy aldehydes after workup. This provides a route to 1,3-diol functionalities, which are common motifs in polyketide natural products.
-
Conjugate Addition Reactions: The reagent could potentially be used in Michael additions to α,β-unsaturated systems, although this application is less common for silyl-based formyl anion equivalents compared to other reagents.
Challenges and Considerations:
-
Limited Documented Use: A significant challenge is the lack of specific, published examples of this compound in complex total synthesis. Much of the available information is based on the general reactivity of acylsilanes.
-
Stability of Intermediates: The stability of the generated α-siloxy carbanion is crucial for successful reactions. Steric hindrance from the diphenylmethylsilyl group may influence reactivity and stability.
-
Reaction Conditions: The use of strong bases like n-butyllithium is typically required, which may not be compatible with all functional groups present in a complex synthetic intermediate.
Protocols
Due to the absence of specific literature examples for the use of this compound in total synthesis, the following protocols are hypothetical and based on general procedures for similar transformations with acylsilanes. These should be considered as starting points for methodological development.
Protocol 1: General Procedure for the Generation of the Formyl Anion Equivalent and Reaction with an Electrophile (e.g., an Epoxide)
This protocol describes a general method for the in-situ generation of the α-siloxy carbanion from this compound and its subsequent reaction with an epoxide to form a protected β-hydroxy aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Electrophile (e.g., a cyclic or acyclic epoxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Experimental Workflow:
Caption: Experimental workflow for the reaction of this compound with an epoxide.
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the silylformic acid in anhydrous THF (concentration typically 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equiv) dropwise via syringe
Troubleshooting & Optimization
Technical Support Center: (Methyl(diphenyl)silyl)formic acid
Welcome to the technical support center for (Methyl(diphenyl)silyl)formic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve yield?
This compound is a type of silyl formate. Silyl formates are increasingly used in organic synthesis as surrogates for hydrosilanes in transfer hydrosilylation reactions.[1][2] They offer a safer and more convenient alternative to gaseous or pyrophoric hydrosilanes.[1] In these reactions, the silyl formate, in the presence of a suitable catalyst (often ruthenium-based), generates a metal hydride species that reduces a substrate, such as a ketone or an imine.[2][3] The only byproduct in this step is carbon dioxide (CO2), which is a significant advantage for reaction workup and product purification, thus contributing to higher isolated yields.[1][2]
Q2: What types of reactions are suitable for using this compound?
This compound and other silyl formates are particularly effective for the reduction of carbonyl compounds (ketones and aldehydes) to their corresponding silyl ethers and the hydrocarboxysilylation of imines to silyl carbamates.[1][2][4] These reactions have shown high yields for a variety of substrates, including those with sensitive functional groups.[2][3]
Q3: My reaction yield is lower than expected. What are the common causes?
Several factors can contribute to lower than expected yields. Here are some common issues to troubleshoot:
-
Catalyst Activity: Ensure the catalyst is active and used at the appropriate loading. In the absence of a catalyst, no reaction is observed.[1] Reducing catalyst loading can also decrease the yield.[1]
-
Reaction Temperature: Temperature plays a critical role. For the hydrocarboxysilylation of imines, for instance, increasing the temperature from 60 °C to 80 °C significantly improves the yield, while temperatures above 120 °C can drastically reduce it.[1]
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Steric Hindrance: The structure of both the substrate and the silyl formate can impact the reaction. Increased steric bulk around the silicon atom or on the substrate can lead to lower yields or require longer reaction times.[2][3][5]
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Solvent Choice: The choice of solvent can influence the reaction outcome. While various solvents can be used, some may be more effective than others for specific transformations.[5]
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Moisture: Although not explicitly detailed in the provided results for silyl formates, organosilicon compounds can be sensitive to moisture. Ensure anhydrous conditions if you suspect hydrolysis of the silyl formate or product silyl ether.
Q4: How can I monitor the progress of my reaction?
The progress of reactions involving silyl formates can be conveniently monitored by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is frequently used to determine the conversion of the starting material and the formation of the product. An internal standard, such as mesitylene, can be used for quantitative analysis to determine the yield.[1][3][6]
-
Gas Chromatography (GC): GC can be used to analyze the formation of volatile products and the consumption of starting materials.[7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive or insufficient catalyst. | Use a fresh batch of catalyst at the recommended loading (e.g., 1-3 mol%).[1] |
| Incorrect reaction temperature. | Optimize the reaction temperature. For imine hydrocarboxysilylation, 80°C is optimal.[1] For ketone reduction, temperatures between 50-90°C have been reported to be effective.[3] | |
| Steric hindrance of the silyl formate. | If possible, switch to a less sterically hindered silyl formate, such as trimethylsilyl formate.[2][5] | |
| Formation of Side Products | Reaction temperature is too high. | Lower the reaction temperature. Temperatures above 120°C have been shown to decrease the yield of the desired product.[1] |
| In the case of α,β-unsaturated ketones, competing 1,4-addition might occur. | The reaction conditions generally favor 1,2-reduction. However, optimization of catalyst and conditions may be necessary. | |
| Difficulty in Product Isolation | The only gaseous byproduct is CO2.[2] | Standard workup and purification techniques like extraction and column chromatography are usually sufficient. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Silyl Carbamate Formation [1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 60 | 22 | 30 |
| 2 | 80 | 22 | 95 |
| 3 | 120 | 22 | 27 |
| 4 | 150 | 22 | 27 |
Table 2: Effect of this compound and Other Silyl Formates on the Hydrosilylation of Acetophenone [3]
| Silyl Formate | Product | Yield (%) |
| Triethylsilyl formate | 4a | >93 |
| Trimethylsilyl formate | 4ac | >93 |
| Dimethylphenylsilyl formate | 4ad | >93 |
| Methyldiphenylsilyl formate | 4ad | 71 |
| tert-Butyldimethylsilyl formate | - | 0 |
| Triisopropylsilyl formate | - | 0 |
Experimental Protocols
General Procedure for the Ruthenium-Catalyzed Hydrocarboxysilylation of Imines
This protocol is adapted from the literature for the synthesis of silyl carbamates using a silyl formate.[6]
-
Preparation of the Catalyst Solution: In a glovebox, dissolve the ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 1 mol%) and lithium iodide (LiI, 25 mol%) in deuterated tetrahydrofuran (THF-d8, 0.5 mL).
-
Reaction Setup: In a J. Young NMR tube, add the imine (0.1 mmol), this compound (0.12 mmol), and an internal standard (e.g., mesitylene, 5 µL).
-
Reaction Execution: Add the prepared catalyst solution to the NMR tube. Seal the tube, remove it from the glovebox, and heat the solution at the desired temperature (e.g., 80 °C).
-
Monitoring and Analysis: Monitor the reaction progress by 1H NMR spectroscopy. The yield can be determined by integrating the product peaks against the internal standard.
General Procedure for the Ruthenium-Catalyzed Transfer Hydrosilylation of Ketones
This protocol is adapted from the literature for the reduction of ketones to silyl ethers.[3]
-
Reaction Setup: In a glovebox, to a vial equipped with a magnetic stir bar, add the ketone (0.1 mmol), the ruthenium catalyst (e.g., a PNHP-based ruthenium complex, 3 mol%), and the desired solvent (e.g., C6D6).
-
Addition of Silyl Formate: Add this compound (1.2 equivalents).
-
Reaction Execution: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 90 °C) for the required time.
-
Monitoring and Analysis: After cooling to room temperature, the yield can be determined by 1H NMR analysis of the crude reaction mixture using an internal standard.
Visualizations
Experimental Workflow for Silyl Formate Mediated Reduction
Caption: General experimental workflow for reactions using this compound.
Proposed Catalytic Cycle for Transfer Hydrosilylation of Ketones
References
- 1. Catalytic Reduction of Imines with Silylformates: Formation of Silyl Carbamates through CO2 Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00666A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Products from (Methyl(diphenyl)silyl)formic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions involving (Methyl(diphenyl)silyl)formic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual this compound, alcohols, or amines.
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Reagent-Derived Byproducts: Urea derivatives (from carbodiimide coupling agents like DCC or EDC), and salts (e.g., triethylamine hydrochloride if a tertiary amine base is used).[1]
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Solvent-Derived Impurities: Artifacts from solvents, especially when using reactive solvents like N,N-Dimethylformamide (DMF).
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Side-Reaction Products: Silanol species from the hydrolysis of the silyl group, and siloxanes formed from the condensation of silanols.
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Trace Impurities in Reagents: Commercially available formic acid can contain trace impurities like trihexylamine and N-methyldihexylamine, which might be carried through the synthesis.
Q2: Which purification techniques are most effective for products derived from this compound?
A2: The choice of purification technique depends on the nature of the product and impurities. The most common and effective methods are:
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Flash Column Chromatography: Highly effective for separating the desired product from both polar and non-polar impurities.[2] Silica gel is the most common stationary phase.
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Recrystallization: A good option for crystalline solid products to achieve high purity. The choice of solvent is critical.
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Aqueous Workup/Extraction: Essential for removing water-soluble impurities like salts and some reagent byproducts.
-
Filtration through a Silica Plug: A quick method to remove baseline impurities and polar byproducts when the product is significantly less polar.
Q3: My silyl ester/amide appears to be degrading on the silica gel column. What can I do?
A3: Silyl esters and some silyl amides can be sensitive to the acidic nature of standard silica gel. This can lead to hydrolysis back to the starting carboxylic acid or other side reactions. To mitigate this:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This is done by preparing the column slurry in a solvent system containing 1-3% triethylamine.
-
Use a Different Stationary Phase: Consider using neutral or deactivated silica gel, or other stationary phases like alumina.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the acidic stationary phase.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Product is still on the column. | Increase the polarity of the eluent gradually (gradient elution) to ensure all the product is eluted. Check fractions with TLC to confirm. |
| Product co-eluted with a byproduct. | Optimize the solvent system for better separation. A less polar solvent system might improve the resolution. A shallower gradient can also help separate closely running spots. |
| Product degradation on the column. | As mentioned in FAQ 3, neutralize the silica gel with triethylamine or use a different stationary phase. |
| Product is too polar and is not eluting. | For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane. However, be aware that using more than 10% methanol can dissolve the silica gel. |
| Incomplete elution from the flask onto the column. | Ensure all the crude product is transferred to the column. Rinse the flask with the initial eluent and load the rinsings onto the column. |
Problem 2: Product is an Oil and Cannot be Recrystallized
| Possible Cause | Solution |
| Presence of impurities preventing crystallization. | Attempt to purify further by column chromatography to remove impurities that may be inhibiting crystal lattice formation. |
| The product is inherently an oil at room temperature. | Purification by column chromatography is the best alternative. |
| Incorrect solvent or solvent mixture for recrystallization. | Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold. Solvent pairs (e.g., a good solvent and a poor solvent) can also be effective. |
| "Oiling out" during recrystallization. | This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly with vigorous stirring. |
Problem 3: Persistent Impurities in the Final Product
| Possible Cause | Solution |
| Co-eluting impurity in column chromatography. | Try a different solvent system for chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order and improve separation. |
| Impurity has similar solubility to the product. | If recrystallization is not effective, multiple rounds of chromatography with different solvent systems may be necessary. |
| Formation of a stable adduct with a reagent or solvent. | Identify the adduct using analytical techniques (e.g., NMR, MS). A specific chemical treatment during workup might be necessary to break the adduct. |
| Incomplete removal of coupling agent byproducts (e.g., DCU). | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent and can be removed by filtration before workup. If it remains, it can sometimes be removed by recrystallization from a suitable solvent. Using a silica-supported carbodiimide can simplify purification as the urea byproduct remains bound to the silica and is removed by filtration.[1] |
Quantitative Data Summary
The following tables provide starting points for developing purification protocols. Optimal conditions will vary depending on the specific substrate.
Table 1: Typical Solvent Systems for Flash Column Chromatography of this compound Derivatives
| Product Type | Typical Solvent System (v/v) | Comments |
| Silyl Esters | 5-20% Ethyl Acetate in Hexane | Start with a low polarity and gradually increase. |
| Silyl Amides | 20-50% Ethyl Acetate in Hexane | Generally more polar than the corresponding esters. |
| Highly Polar Derivatives | 1-10% Methanol in Dichloromethane | Use with caution to avoid dissolving silica gel. |
Table 2: Common Solvents for Recrystallization
| Solvent/Solvent System | Compound Polarity |
| Hexane / Ethyl Acetate | Non-polar to moderately polar |
| Methanol / Water | Polar |
| Acetone / Water | Polar |
| Dichloromethane / Hexane | Non-polar to moderately polar |
Experimental Protocols
Protocol 1: General Procedure for Purification of a (Methyl(diphenyl)silyl)formyl Ester by Flash Column Chromatography
-
Sample Preparation: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Adsorption onto Silica (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it again to obtain a free-flowing powder. This method often provides better separation than direct liquid loading.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude product.
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Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Loading the Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
-
Fraction Analysis and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified ester.
Protocol 2: General Procedure for Purification of a Crystalline (Methyl(diphenyl)silyl)formyl Amide by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude amide in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common purification challenges.
References
Stability issues of (Methyl(diphenyl)silyl)formic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (Methyl(diphenyl)silyl)formic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A1: A decrease in concentration can be attributed to several factors:
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Solvent Reactivity: Protic solvents, especially those containing water or alcohols, can lead to the cleavage of the silicon-carbon bond over time. Methanol, for instance, can react with formic acid to form methyl formate, altering the solvent environment[1]. While this is a reaction of the formic acid moiety, changes in the solvent composition can indirectly affect the stability of the silylformic acid.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the Si-C bond, resulting in the formation of silanols and other degradation products. Organosilicon compounds, in general, are susceptible to hydrolysis[2].
-
pH Instability: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of the molecule. The stability of organic acids in solution is often pH-dependent[3][4]. For instance, strong acids can cause protodesilylation of arylsilanes[2].
-
Light and Temperature: Exposure to light and elevated temperatures can accelerate degradation processes. It is recommended to store solutions in a cool, dark place[5][6].
-
Oxidation: Although generally stable to air, prolonged exposure to oxygen, especially in the presence of certain catalysts or light, could potentially lead to oxidative degradation[2].
Q2: What are the recommended solvents for dissolving this compound?
A2: To minimize degradation, aprotic and anhydrous solvents are recommended. Suitable options include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetonitrile
-
Toluene
It is crucial to use high-purity, dry solvents to avoid introducing water, which can lead to hydrolysis.
Q3: Are there any incompatible materials I should avoid when working with this compound solutions?
A3: Yes, avoid contact with:
-
Strong bases and alkalies: These can deprotonate the formic acid and may also promote nucleophilic attack on the silicon atom, leading to bond cleavage[7][8].
-
Strong oxidizing agents: These can potentially oxidize the molecule.
-
Certain metals: While stainless steel and glass are generally suitable, avoid contact with aluminum and carbon steel, as they may react with formic acid[7].
Q4: How can I monitor the stability of my this compound solution?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for monitoring the concentration of the parent compound and detecting the appearance of degradation products[3][9]. A stability-indicating method should be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to observe changes in the chemical structure of the molecule over time[10].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the mass of potential degradation products, aiding in their structural elucidation[9][10].
Q5: What are the typical storage conditions for this compound solutions?
A5: For optimal stability, solutions should be stored:
-
At low temperatures (2-8 °C).
-
Protected from light, using amber vials or by wrapping the container in aluminum foil.
-
Under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
In tightly sealed containers to prevent solvent evaporation and moisture ingress[5][6].
Summary of Potential Stability Issues
| Issue | Potential Cause | Recommended Action |
| Decreased Purity / Appearance of New Peaks in Chromatogram | Degradation of the compound. | Use aprotic, anhydrous solvents. Control pH. Protect from light and heat. |
| Precipitation | Poor solubility or degradation leading to insoluble products. | Ensure the chosen solvent has adequate solvating power. Filter the solution. |
| Color Change | Formation of chromophoric degradation products. | Investigate the identity of the colored species. Prepare fresh solutions. |
| Inconsistent Experimental Results | Instability of the stock or working solutions. | Prepare fresh solutions before use. Regularly monitor solution stability. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials: this compound, anhydrous aprotic solvent (e.g., THF, DCM), volumetric flask, analytical balance.
-
Procedure: a. Weigh the required amount of this compound using an analytical balance in a fume hood. b. Transfer the compound to a clean, dry volumetric flask. c. Add a small amount of the anhydrous solvent to dissolve the compound. d. Once dissolved, add the solvent up to the calibration mark of the volumetric flask. e. Stopper the flask and mix the solution thoroughly by inversion. f. Store the solution under the recommended conditions (cool, dark, inert atmosphere).
Protocol 2: Stability Testing of this compound in Solution
-
Materials: Prepared standard solution, HPLC system with a suitable column (e.g., C18), appropriate mobile phase, autosampler vials.
-
Procedure: a. Prepare several aliquots of the standard solution in autosampler vials. b. Store the vials under different conditions to be tested (e.g., room temperature, elevated temperature, exposure to light). c. At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot from each condition onto the HPLC system. d. Monitor the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation products. e. Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. [PDF] Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC-MS Gradient Elution Analysis | Semantic Scholar [semanticscholar.org]
- 2. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values [mdpi.com]
- 4. Kinetics and mechanism of degradation of lithospermic acid B in aqueous solution. | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. solmedialtd.com [solmedialtd.com]
- 7. download.basf.com [download.basf.com]
- 8. download.basf.com [download.basf.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Formylating Agents: Benchmarking (Methyl(diphenyl)silyl)formic acid Against Industry Standards
For researchers, scientists, and professionals in drug development, the selection of an appropriate formylating agent is a critical decision that can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides a comprehensive comparison of (Methyl(diphenyl)silyl)formic acid against commonly used formylating agents, namely formic acid, dimethylformamide (DMF), and ethyl formate. Due to a notable lack of published experimental data on the performance of this compound as a formylating agent, this guide will focus on providing a detailed comparison of the well-established alternatives, while highlighting the current knowledge gap regarding the silicon-containing reagent.
Executive Summary
Formylation, the addition of a formyl group (-CHO), is a fundamental transformation in organic synthesis, yielding key intermediates for pharmaceuticals and other fine chemicals. The choice of formylating agent dictates the reaction conditions and outcomes. This guide provides a comparative analysis of the following agents:
-
Formic Acid: A simple, cost-effective, and widely used reagent for the formylation of amines and alcohols.
-
Dimethylformamide (DMF): Often used in conjunction with activating agents (e.g., POCl₃ in the Vilsmeier-Haack reaction) for the formylation of a wide range of substrates.
-
Ethyl Formate: A common and mild reagent for the formylation of amines and alcohols, often requiring catalysis.
-
This compound: A commercially available reagent, the utility and performance of which as a formylating agent are not well-documented in peer-reviewed literature.
Performance Comparison of Common Formylating Agents
The following tables summarize the performance of formic acid, DMF, and ethyl formate in the formylation of amines and alcohols, based on available literature.
Table 1: N-Formylation of Various Amines
| Entry | Substrate | Formylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Formic acid | Neat, 60 °C | 1 h | 95 | [1] |
| 2 | Aniline | Ethyl formate | Catalyst-free, 60 °C | 12 h | 85 | [1] |
| 3 | Benzylamine | Formic acid | Neat, 60 °C | 1.5 h | 93 | [1] |
| 4 | Benzylamine | Ethyl formate | Catalyst-free, 60 °C | 10 h | 91 | [1] |
| 5 | Morpholine | Formic acid | Neat, 60 °C | 2 h | 90 | [1] |
| 6 | Morpholine | Ethyl formate | Catalyst-free, 60 °C | 14 h | 88 | [1] |
| 7 | p-Nitroaniline | Formic acid/Acetic anhydride | Silica gel, Microwave | 5 min | 92 | [2] |
| 8 | Aniline | DMF | Diethyl phosphite/imidazole, 120 °C | 12 h | 95 | [3] |
Table 2: O-Formylation of Various Alcohols
| Entry | Substrate | Formylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | 1-Octanol | Paraformaldehyde/Au/TiO₂ | O₂, DCE, 65 °C | 10 h | 80 | [4][5] |
| 2 | Benzyl alcohol | Formic acid | p-TsCl, Solvent-free, rt | 30 min | 95 | [2] |
| 3 | 1-Phenylethanol | Formic acid | Iodine, Solvent-free, rt | 2 h | 92 | [4] |
| 4 | Geraniol | Formic acid | p-TsCl, Solvent-free, rt | 45 min | 90 | [2] |
| 5 | Cyclohexanol | Ethyl formate | Bi(OTf)₃, Neat, 70 °C | 4 h | 94 | [2] |
| 6 | 1-Octanol | Formic acid | Novozym 435, 1,2-dichloroethane, 40 °C | - | 96.51 | [6] |
Experimental Protocols
N-Formylation of Aniline using Formic Acid
Materials:
-
Aniline (1.0 mmol)
-
Formic acid (4.0 mmol)
Procedure:
-
In a round-bottom flask, a mixture of aniline (1.0 mmol) and formic acid (4.0 mmol) is stirred at 60 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, N-phenylformamide, is isolated and purified by appropriate methods (e.g., crystallization or chromatography).[1]
O-Formylation of Benzyl Alcohol using Formic Acid and p-TsCl
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Formic acid (1.2 mmol)
-
p-Toluenesulfonyl chloride (p-TsCl) (0.1 mmol)
Procedure:
-
To a mixture of benzyl alcohol (1.0 mmol) and formic acid (1.2 mmol), p-toluenesulfonyl chloride (0.1 mmol) is added.
-
The reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
After completion, the product is extracted with an organic solvent, washed, dried, and concentrated to give benzyl formate.[2]
Reaction Mechanisms and Workflows
The general mechanisms for the formylation of amines using formic acid and the Vilsmeier-Haack reaction (DMF/POCl₃) are depicted below.
Caption: General mechanisms for amine formylation.
The Case of this compound
A thorough search of the scientific literature and chemical databases reveals that while this compound is commercially available, there is a significant lack of published data regarding its application and performance as a formylating agent. Its chemical structure, featuring a silicon atom attached to the carboxyl group, suggests it may have unique reactivity, potentially influencing its efficacy and selectivity in formylation reactions.
Potential Advantages (Hypothetical):
-
Modified Reactivity: The silyl group may alter the electrophilicity of the formyl carbon, potentially leading to different reaction kinetics or selectivity compared to standard agents.
-
Byproduct Profile: The nature of the silyl byproduct could offer advantages in purification compared to the byproducts of other formylating agents.
Current Limitations:
Without experimental data, any discussion of the advantages or disadvantages of this compound remains speculative. Key performance indicators such as reaction yields, substrate scope, optimal reaction conditions, and chemoselectivity are currently unknown.
Conclusion
For routine formylation of amines and alcohols, formic acid, DMF, and ethyl formate remain the well-established and reliable choices, with extensive literature to guide their use. The selection among these depends on the specific substrate, desired reaction conditions, and tolerance for catalysts or activating agents.
This compound represents an unexplored alternative. While its unique structure is intriguing, the absence of performance data makes it impossible to recommend for general use at this time. Further research is required to elucidate its potential as a formylating agent and to benchmark its performance against the current industry standards. Researchers interested in novel reagent development may find this compound to be a promising area of investigation.
Caption: Decision workflow for selecting a formylating agent.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative analysis of silylformates in synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for safer, more efficient, and sustainable reagents in organic synthesis is a perpetual endeavor. In the realm of reduction and formylation reactions, silylformates have emerged as a compelling class of compounds, offering distinct advantages over traditional reagents. This guide provides a comprehensive comparative analysis of silylformates, presenting their performance against alternative methods, supported by experimental data, detailed protocols, and clear visualizations of the underlying chemical processes.
Silylformates as Hydrosilane Surrogates
A primary application of silylformates is as a substitute for hydrosilanes in transfer hydrosilylation reactions. Traditional hydrosilanes, such as gaseous trimethylsilane (Me₃SiH), can be difficult to handle and pose safety risks. Silylformates, in contrast, are stable, liquid reagents that generate the desired silyl ether products while releasing only carbon dioxide as a byproduct.[1][2]
Comparative Performance in Ketone Reduction
The reduction of ketones to their corresponding silyl ethers is a fundamental transformation in organic synthesis. The following table compares the performance of a silylformate-based system with a traditional hydrosilane surrogate.
| Reagent System | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Byproduct | Reference |
| Triethylsilyl formate (5a) | Acetophenone (3a) | Ru-PNP catalyst 2 (3 mol%) | d₆-benzene | 1.5 | 99 | CO₂ | [1] |
| Trimethylsilyl formate (5b) | Acetophenone (3a) | Ru-PNP catalyst 2 (3 mol%) | d₆-benzene | 1.5 | 99 | CO₂ | [1] |
| Silicon-substituted cyclohexa-1,4-diene | Ketones | - | - | - | - | Arene | [1][2] |
Key Advantages of Silylformates:
-
Safety and Handling: Silylformates are stable liquids, avoiding the hazards associated with gaseous or pyrophoric hydrosilanes.[3]
-
Byproduct Profile: The only byproduct is gaseous CO₂, simplifying purification.[1][2]
-
Renewable Source: They can be synthesized from formic acid, which is available from biomass or CO₂.[1][2]
The following workflow illustrates the general experimental procedure for the transfer hydrosilylation of ketones using silylformates.
Caption: General workflow for the transfer hydrosilylation of ketones.
Experimental Protocol: Transfer Hydrosilylation of Acetophenone
This protocol is adapted from the work of G. G. T. C. et al., Chem. Commun., 2022, 58, 4891-4894.[2]
Materials:
-
Acetophenone (0.1 mmol, 1.0 equiv)
-
Triethylsilyl formate (1.2 equiv)
-
Ru-PNP catalyst (3 mol%)
-
d₆-benzene (0.5 mL)
-
Mesitylene (internal standard)
Procedure:
-
In a glovebox, a Young's NMR tube is charged with the Ru-PNP catalyst.
-
d₆-benzene is added, followed by acetophenone, mesitylene, and triethylsilyl formate.
-
The NMR tube is sealed and heated to 90 °C.
-
The reaction progress is monitored by ¹H NMR spectroscopy.
-
Upon completion, the yield is determined by ¹H NMR using mesitylene as the internal standard.
Silylformates in Imine Chemistry
Silylformates also exhibit novel reactivity with imines, leading to the formation of silyl carbamates through a hydrocarboxysilylation process.[3] This transformation is significant as silyl carbamates are valuable intermediates in organic synthesis.
Comparative Data: Silylformate Reactivity with Imines
The choice of silyl formate and catalyst system is crucial for the successful conversion of imines to silyl carbamates.
| Silyl Formate | Catalyst System | Substrate | Time (h) | Yield (%) | Reference |
| Triethylsilyl formate (2a) | Ru-3 (2.5 mol%), LiI (25 mol%) | N-ethylbenzaldimine (1a) | 19 | 98 | [3] |
| Phenyldimethylsilyl formate (2b) | Ru-3 (2.5 mol%), LiI (25 mol%) | N-ethylbenzaldimine (1a) | 19 | 95 | [3] |
The proposed catalytic cycle for this transformation highlights the unique role of the silyl formate.
Caption: Proposed mechanism for silyl carbamate formation.
Experimental Protocol: Synthesis of Silyl Carbamates
This protocol is based on the findings of T. Cantat and coworkers.[3]
Materials:
-
Imine (0.1 mmol, 1.0 equiv)
-
Silyl formate (1.2 equiv)
-
Ruthenium catalyst (e.g., Ru-3, 2.5 mol%)
-
Lithium iodide (25 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a sealed tube under an inert atmosphere, add the imine, ruthenium catalyst, and lithium iodide.
-
Add the anhydrous solvent, followed by the silyl formate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by an appropriate analytical technique (e.g., NMR, GC-MS).
-
Upon completion, the reaction is worked up to isolate the silyl carbamate product.
Silylformates vs. Other Formylating and CO Surrogates
Beyond their role as hydrosilane surrogates, silylformates can be considered in the broader context of formylating agents and carbon monoxide (CO) surrogates.
Comparative Overview of Alternatives
| Reagent Class | Examples | Advantages | Disadvantages |
| Silylformates | R₃SiOCHO | Stable liquids, clean byproduct (CO₂), renewable source | Requires catalytic activation |
| Aryl Formates | Phenyl formate, 2,4,6-trichlorophenyl formate | Stable, dual role as CO and nucleophile source in some reactions | Byproducts can complicate purification |
| N-formylsaccharin | - | Stable, reactive CO surrogate | Can be more expensive |
| Traditional Formylating Agents | Formic acid, Chloral, Formaldehyde | Readily available, well-established methods | Can require harsh conditions, stoichiometric activators, or produce undesirable byproducts |
The synthesis of silylformates themselves can be achieved through the organocatalytic hydrosilylation of CO₂, offering a green route to these valuable reagents.[4][5]
Caption: Synthesis of silylformates from CO₂.
Conclusion
Silylformates represent a significant advancement in synthetic chemistry, offering a safer, more sustainable, and highly effective alternative to traditional hydrosilanes and other formylating agents. Their application in the reduction of carbonyls and the novel synthesis of silyl carbamates from imines showcases their versatility. The ability to generate these reagents from CO₂ further enhances their appeal from a green chemistry perspective. For researchers in drug development and other scientific fields, the adoption of silylformate-based methodologies can lead to more efficient, safer, and environmentally benign synthetic routes.
References
- 1. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00666A [pubs.rsc.org]
- 3. Catalytic Reduction of Imines with Silylformates: Formation of Silyl Carbamates through CO2 Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of silyl formates, formamides, and aldehydes via solvent-free organocatalytic hydrosilylation of CO2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Validating the Purity of Synthesized (Methyl(diphenyl)silyl)formic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of synthesized (Methyl(diphenyl)silyl)formic acid, a silicon-containing carboxylic acid. The guide details experimental protocols, presents data in a clear, tabular format, and offers a visual workflow for a comprehensive purity assessment.
Characterization of this compound
This compound CAS Number: 18414-58-9 Molecular Formula: C₁₄H₁₄O₂Si Molecular Weight: 242.35 g/mol Melting Point: 133-136 °C
Primary Analytical Techniques for Purity Validation
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method is suitable for separating the main compound from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be starting from 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound (approximately 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation and identification capabilities. Carboxylic acids often require derivatization to increase their volatility for GC analysis.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation is a common derivatization method for carboxylic acids. React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine at 70°C for 30 minutes to convert the carboxylic acid to its trimethylsilyl ester.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: After derivatization, dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane) before injection.
-
Identification and Quantification: Impurities can be identified by their mass spectra and retention times. Purity is assessed by the relative peak area of the derivatized target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR).
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. Ensure the sample is fully dissolved.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) that has a resonance signal that does not overlap with the analyte signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule, which can help in confirming the identity of the synthesized compound and detecting certain impurities.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or look for characteristic absorption bands.
Data Presentation and Comparison
The following tables summarize the expected analytical data for pure this compound and potential impurities.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value |
| HPLC | Retention Time | Dependent on specific column and conditions |
| Purity (Area %) | >95% | |
| GC-MS (as TMS ester) | Retention Time | Dependent on specific column and conditions |
| Mass Spectrum (m/z) | M+• expected at 314. Key fragments may include [M-15]+ (loss of CH₃), [M-59]+ (loss of COOTMS), and characteristic phenyl and silyl fragments. | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.6-7.3 (m, 10H, Phenyl-H), ~0.6 (s, 3H, Si-CH₃), ~11-12 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~170-175 (C=O), ~135-128 (Phenyl-C), ~-3 (Si-CH₃) |
| FTIR (ATR) | Absorption (cm⁻¹) | ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1250 (Si-CH₃), ~1115 and ~700 (Si-Phenyl) |
Table 2: Potential Impurities and Their Analytical Signatures
The synthesis of this compound likely proceeds via the Grignard reaction of methyl(diphenyl)silyl chloride with magnesium to form the Grignard reagent, followed by reaction with carbon dioxide. Potential impurities could arise from side reactions or incomplete reactions.
| Potential Impurity | Structure | Expected Analytical Signature |
| Benzene | C₆H₆ | GC-MS: Early eluting peak with m/z 78. ¹H NMR: Singlet at ~7.37 ppm. |
| Diphenylmethane | (C₆H₅)₂CH₂ | GC-MS: Characteristic fragmentation pattern. ¹H NMR: Singlet for CH₂ protons and multiplets for phenyl protons. |
| (Methyl(diphenyl)silyl)methanol | (C₆H₅)₂CH₃SiCH₂OH | ¹H NMR: Appearance of a CH₂-OH signal and disappearance of the COOH proton. Shift in the Si-CH₃ signal. |
| Unreacted Methyl(diphenyl)silyl chloride | (C₆H₅)₂CH₃SiCl | GC-MS: Characteristic isotopic pattern for chlorine. |
Table 3: Comparison of Purity Validation Methods
| Method | Pros | Cons |
| HPLC | - High resolution and sensitivity- Quantitative- Well-established for purity analysis | - Requires a suitable chromophore for UV detection- Method development can be time-consuming |
| GC-MS | - Excellent separation and identification capabilities- High sensitivity | - Requires derivatization for non-volatile compounds- Potential for thermal degradation of the analyte |
| NMR | - Provides detailed structural information- Can be quantitative (qNMR)- Non-destructive | - Lower sensitivity compared to chromatographic methods- Requires a relatively pure sample for straightforward interpretation |
| FTIR | - Rapid and non-destructive- Good for functional group identification | - Not inherently quantitative- Limited for detecting structurally similar impurities |
Visualization of the Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for purity validation of this compound.
Conclusion
A combination of chromatographic and spectroscopic methods is essential for the robust validation of the purity of synthesized this compound. HPLC provides the primary quantitative assessment of purity, while GC-MS is invaluable for the identification of volatile impurities. NMR and FTIR spectroscopy serve as crucial tools for structural confirmation and identification of functional groups, further corroborating the identity and purity of the target compound. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently assess the quality of their synthesized material.
Efficacy of Silyl Formates in Nucleophilic Additions: A Comparative Guide to Carbonyl Reduction
In the realm of organic synthesis, the nucleophilic addition to carbonyl groups stands as a cornerstone reaction for creating carbon-heteroatom and carbon-carbon bonds. Researchers in medicinal chemistry and drug development frequently employ this transformation to construct complex molecular architectures. While a vast arsenal of reagents is available for such reactions, the search for efficient, stable, and safe alternatives is a continuous endeavor. This guide provides a detailed comparison of silyl formates, a class of reagents that includes (Methyl(diphenyl)silyl)formic acid, for the reduction of carbonyl compounds via transfer hydrosilylation, against conventional reduction methodologies.
While specific experimental data for this compound in this context is limited in publicly accessible literature, the broader class of silyl formates has been effectively utilized as hydrosilane surrogates. This guide will, therefore, focus on the efficacy of silyl formates in general, providing a robust, data-driven comparison for researchers evaluating their options for carbonyl reduction. The primary methods under comparison are:
-
Transfer Hydrosilylation using Silyl Formates
-
Direct Hydrosilylation using Hydrosilanes
-
Two-Step Reduction with a Metal Hydride and subsequent Silylation
Method 1: Transfer Hydrosilylation using Silyl Formates
Silyl formates serve as stable, liquid surrogates for hydrosilanes. In the presence of a suitable catalyst, they decompose to release carbon dioxide and generate a metal hydride species, which then reduces the carbonyl compound. The resulting alkoxide is subsequently silylated in situ.
Reaction Pathway
The catalytic cycle for the transfer hydrosilylation of a ketone using a silyl formate and a ruthenium catalyst is depicted below. The process involves the decarboxylation of the silyl formate to generate a ruthenium hydride intermediate, which then reduces the ketone. The resulting ruthenium alkoxide reacts with another molecule of silyl formate to yield the silyl ether product and regenerate the active catalyst.
Caption: Catalytic cycle of transfer hydrosilylation with a silyl formate.
Experimental Data
The following table summarizes the results for the ruthenium-catalyzed transfer hydrosilylation of various ketones using silyl formates. The data is compiled from a study by R. Martin Romero et al.[1][2][3][4][5]
| Substrate | Silyl Formate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 1.5 | 99 |
| 4'-Methylacetophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 2 | 99 |
| 4'-Methoxyacetophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 2 | 99 |
| 4'-Chloroacetophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 1.5 | 99 |
| 4'-Bromoacetophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 1.5 | 99 |
| 2'-Methylacetophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 2 | 88 |
| Benzophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 18 | 99 |
| 4,4'-Dimethylbenzophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 42 | 89 |
| 4,4'-Dimethoxybenzophenone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 18 | 79 |
| Cyclohexanone | Triethylsilyl formate | Ru-PNHP (1) | Toluene-d8 | 90 | 18 | 99 |
Experimental Protocol
In a nitrogen-filled glovebox, a Schlenk tube is charged with the ketone (0.5 mmol), the ruthenium catalyst (1 mol%), and the silyl formate (1.2 equiv.). The corresponding solvent (2 mL) is added, and the tube is sealed. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired silyl ether.
Method 2: Direct Hydrosilylation using Hydrosilanes
Direct hydrosilylation involves the addition of a hydrosilane across the carbonyl double bond, typically catalyzed by a transition metal complex. This method is widely used for the synthesis of silyl ethers.
Reaction Pathway
The mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the carbonyl group and reductive elimination to yield the silyl ether.
References
- 1. researchgate.net [researchgate.net]
- 2. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Silyl formates as hydrosilane surrogates for the transfer hydrosilylation of ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00666A [pubs.rsc.org]
Characterization of (Methyl(diphenyl)silyl)formic Acid: A Comparative Guide to its Spectroscopic Profile
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and analytical characteristics of novel chemical entities is paramount. This guide provides a detailed characterization of (Methyl(diphenyl)silyl)formic acid, a silicon-containing carboxylic acid, through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document presents a comparative analysis of its spectral data with related compounds, alongside comprehensive experimental protocols to aid in its identification and analysis.
Executive Summary
This compound (MDPSFA) is an organosilicon compound featuring a carboxylic acid moiety directly attached to a silicon atom bearing a methyl and two phenyl groups. Its unique structure imparts specific spectroscopic signatures that are crucial for its unambiguous identification. This guide summarizes the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for MDPSFA, offering a baseline for comparison with other silylformic acids and related organosilicon compounds. The provided experimental protocols and data tables serve as a practical resource for researchers working with this and similar molecules.
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on NMR and MS techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH ₃ | 0.5 - 0.8 | Singlet | 3H |
| Phenyl-H | 7.3 - 7.8 | Multiplet | 10H |
| COOH | 10 - 12 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H₃ | -5 - 5 |
| Phenyl-C (ipso) | 130 - 135 |
| Phenyl-C (ortho, meta, para) | 128 - 135 |
| C OOH | 170 - 180 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Comments |
| [M]+• | 242.07 | Molecular ion |
| [M-CH₃]+ | 227.05 | Loss of a methyl group |
| [M-COOH]+ | 197.08 | Loss of the carboxylic acid group |
| [M-Ph]+ | 165.04 | Loss of a phenyl group |
| [SiPh₂CH₃]+ | 197.08 | Fragment corresponding to the silyl cation |
Comparison with Alternative Silylformic Acids
The spectral characteristics of MDPSFA can be better understood by comparing them to other silylformic acids. For instance, replacing the methyl group with an ethyl group or one of the phenyl groups with a different aryl substituent would lead to predictable changes in the NMR and MS spectra.
-
¹H NMR: An ethyl group would introduce a quartet and a triplet, while different aryl substituents would alter the pattern of the aromatic signals.
-
¹³C NMR: The chemical shifts of the carbons in the substituted group would be different.
-
MS: The molecular ion peak and the fragmentation pattern would shift according to the change in molecular weight.
Experimental Protocols
The following are detailed methodologies for the NMR and MS analysis of this compound.
NMR Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
For ESI-MS, the addition of a small amount of formic acid or ammonium acetate to the solvent can improve ionization efficiency.
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
EI-MS: Introduce the sample (if sufficiently volatile) into the ion source via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable mass range.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical relationship in the characterization process.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of the characterization process.
Safety Operating Guide
Personal protective equipment for handling (Methyl(diphenyl)silyl)formic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling (Methyl(diphenyl)silyl)formic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general hazards associated with carboxylic acids and the available data for formic acid. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2] A face shield is recommended if there is a significant risk of splashing.[2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3][4] Inspect gloves for any signs of degradation or puncture before use.[3] | A flame-retardant lab coat is mandatory.[1][4] An acid-resistant apron should be worn over the lab coat when handling larger quantities (>10 mL).[1] | Work in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][5] |
| Transferring and reacting the compound | Chemical splash goggles and a face shield are required.[1][3] | Heavy-duty, chemical-resistant gloves (e.g., thick nitrile or butyl rubber).[1][3] Consider double-gloving for added protection.[2] | A chemical-resistant suit or an acid-resistant apron over a lab coat.[4] Ensure full leg and arm coverage. | All operations should be conducted within a properly functioning chemical fume hood.[2][5] If there is a potential for aerosol generation, a full-face respirator with an appropriate acid gas cartridge may be necessary.[5][6] |
| Handling waste and cleaning spills | Chemical splash goggles and a face shield are mandatory.[1][3] | Heavy-duty, chemical-resistant gloves.[1][3] | A chemical-resistant suit or apron.[4] Chemical-resistant boots may be necessary for large spills. | For small spills within a fume hood, respiratory protection may not be necessary. For larger spills or spills in poorly ventilated areas, a full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is required.[5][6] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a spill kit specifically designed for acid spills readily available. This should include an absorbent material suitable for acids (acid binder) and neutralizing agents.[5][7]
-
Secondary Containment: Use secondary containment (e.g., a plastic tray) for all containers of the acid to contain any potential leaks or spills.[7]
2. Handling the Compound:
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[5][6] Avoid contact with skin, eyes, and clothing.[5][6]
-
Adding Reagents: When mixing with other substances, always add the acid to the other reagent slowly, never the other way around, especially with water, to avoid violent reactions.[1]
-
Container Handling: Open containers carefully to prevent splashing.[7] Keep containers tightly closed when not in use.[5]
3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9][11] Seek immediate medical attention.
III. Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Store waste containers in a well-ventilated area, away from incompatible materials.
-
-
Disposal Route:
-
Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads, should be placed in a sealed container and disposed of as hazardous waste.
-
Contaminated PPE, such as gloves, should be removed without touching the outer surface and disposed of as hazardous waste.[8]
-
IV. Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
This comprehensive guide is intended to promote a strong safety culture within the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 2. iigtchem.com [iigtchem.com]
- 3. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 4. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. solmedialtd.com [solmedialtd.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
